4,4-Dimethyl-2-cyclohexen-1-one
Overview
Description
4,4-Dimethyl-2-cyclohexen-1-one, also known as DMCH, is an organic compound belonging to the cyclohexenone family. It is a volatile, colorless liquid with a strong odor. DMCH is a versatile chemical that has a wide range of applications in the pharmaceutical, agrochemical, and other industries. It has also been used as a fuel additive, as a solvent for polymers, and as a reagent for various reactions. DMCH has been extensively studied in the past few decades and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Microwave Spectrum Analysis : 4,4-Dimethyl-2,5-cyclohexadien-1-one, derived from 4,4-Dimethyl-2-cyclohexen-1-one, has been analyzed using microwave spectroscopy. This study found that it exhibits a classical a-type spectrum with rotational transitions indicating its molecular structure (Hütter & Bodenseh, 1993).
Electrochemical Reduction : The electrochemical reduction of this compound has been studied in different mediums. One study examined its reduction in hydroethanolic medium, revealing insights into the electrohydrodimerization process of this compound (Brillas & Ortiz, 1986). Another study focused on its electrohydrodimerization in dimethylformamide, which leads to the formation of specific hydrodimers (Bastida, Brillas & Costa, 1987).
Neuropeptide Y Y5 Receptor Antagonism : A derivative of this compound was identified as a selective and orally active antagonist for the neuropeptide Y Y5 receptor. This study's findings contribute to understanding the potential therapeutic applications of compounds based on this compound (Sato et al., 2008).
Catalysis and Synthesis : The compound has been used in studies focusing on catalysis and synthesis. For example, its role in the addition of benzenethiol catalyzed by uranyl-salophen complexes was explored, showing high substrate specificity and efficiency in this reaction (van Axel Castelli et al., 2000).
Photoisomerization Studies : The photoisomerization of a compound related to this compound was studied, providing insights into the photochemical behavior of similar compounds (Kisilowski, Agosta & Margaretha, 1996).
Oxidation to Cyclohexene-1,4-Diones : The oxidation of this compound to produce cyclohexene-1,4-diones was examined, highlighting its potential in the synthesis of more complex organic compounds (Freer & Yates, 1984).
Hydrosilylation Reactions : A study on the hydrosilylation of enones, including this compound, using a fluorous rhodium catalyst, provided valuable information on the application of this compound in organic synthesis (Dinh & Gladysz, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with proteins or receptors in these tissues.
Mode of Action
It’s known that α,β-unsaturated carbonyl compounds, like 4,4-dimethyl-2-cyclohexen-1-one, can participate in michael addition reactions . This involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl compound, which could potentially modify the function of target proteins or receptors.
Pharmacokinetics
Its physical properties such as a boiling point of 72-735 °C at 20 mmHg and a density of 0944 g/mL at 25 °C suggest that it may be readily absorbed and distributed in the body .
Result of Action
Its potential to cause irritation suggests that it may induce inflammatory responses at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flammability indicates that it should be stored and handled carefully to prevent fires . Furthermore, it’s air-sensitive, suggesting that its stability and reactivity may be affected by exposure to air .
properties
IUPAC Name |
4,4-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNPYVLVAIUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147996 | |
Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-13-8 | |
Record name | 4,4-Dimethyl-2-cyclohexenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-DIMETHYL-2-CYCLOHEXENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J1HF864Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4,4-Dimethyl-2-cyclohexen-1-one?
A1: this compound can be synthesized through various methods. One efficient approach involves a one-pot synthesis starting from isobutyraldehyde and methyl vinyl ketone [, ]. This reaction proceeds through an aldol condensation followed by a Robinson annulation. Another method utilizes the readily available this compound and employs a 1,4-addition using an organozinc reagent, followed by ozonolysis and Dieckmann condensation to afford the desired product [].
Q2: How does the structure of this compound influence its reactivity in Diels-Alder reactions?
A2: The presence of the α,β-unsaturated ketone moiety in this compound makes it a suitable dienophile in Diels-Alder reactions [, ]. The two methyl groups at the 4-position introduce steric hindrance, influencing the regio- and stereoselectivity of the cycloaddition.
Q3: Can this compound participate in reactions other than Diels-Alder?
A3: Absolutely! Aside from its role as a dienophile, this compound exhibits diverse reactivity. It can undergo 1,4-addition reactions with organometallic reagents [] and participates in various cyclotrimerization reactions catalyzed by nickel complexes []. Additionally, it can be electrochemically reduced to form hydrodimers under specific conditions [, ].
Q4: Are there any studies on the catalytic pyrolysis of cellulose to produce this compound?
A4: Yes, recent research explores a novel approach for producing this compound through the selective catalytic pyrolysis of cellulose []. This method employs FeCl3-doped [Bmim]OTf magnetic ionic liquids as a catalyst and achieves a high yield of the target compound.
Q5: What spectroscopic data are available for characterizing this compound?
A5: this compound can be characterized using various spectroscopic techniques. Its molecular formula is C8H12O, and its molecular weight is 124.18 g/mol. Common characterization methods include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q6: Have there been computational studies investigating the reactivity of this compound?
A6: Yes, semiempirical molecular orbital calculations have been employed to study the Diels-Alder reactions of this compound derivatives []. These calculations provide insights into the transition state energies and geometries, aiding in the understanding of the observed diastereoselectivity.
Q7: What are the potential applications of this compound in the synthesis of natural products?
A7: this compound serves as a crucial starting material in the synthesis of various natural products, notably (±)-cuparene, a sesquiterpene with potential biological activity [, ]. Additionally, it can be employed in the synthesis of filicinic acid, a compound with known biological properties [].
Q8: Are there any known tosylhydrazone derivatives of this compound, and what is their significance?
A8: Yes, this compound can be converted to its corresponding tosylhydrazone derivative []. This derivative is valuable as it can be further reacted with sodium alkoxides to generate dienes and allyl ethers, which are useful intermediates in organic synthesis.
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